molecular formula C21H20O12 B12414939 Morin 3-O-|A-D-glucopyranoside

Morin 3-O-|A-D-glucopyranoside

Cat. No.: B12414939
M. Wt: 464.4 g/mol
InChI Key: FHFOMZFUWNHILS-QSOFNFLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morin 3-O-|A-D-glucopyranoside is a natural flavonoid glycoside derived from morin, a flavonol found in various plants, particularly in the Moraceae family. This compound is known for its diverse biological activities, including antifungal, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morin 3-O-|A-D-glucopyranoside can be synthesized through microbial transformation of morin using Cunninghamella species. This method involves the glucosylation of morin, resulting in the formation of the glucoside . The reaction conditions typically include the use of microbial cultures under controlled temperature and pH conditions to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve large-scale microbial fermentation processes. These processes utilize specific strains of microorganisms capable of converting morin into its glucoside form. The fermentation is followed by extraction and purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Morin 3-O-|A-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation reactions can produce oxidized derivatives with improved antioxidant properties, while substitution reactions can yield alkylated derivatives with increased antifungal activity .

Scientific Research Applications

Morin 3-O-|A-D-glucopyranoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(24)5-12(14)31-19(20)9-2-1-7(23)3-10(9)25/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1

InChI Key

FHFOMZFUWNHILS-QSOFNFLRSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.